molecular formula C22H18N4O4 B15284188 {4-[(2-amino-3,7-dicyano-4,6-dimethyl-5H-cyclopenta[b]pyridin-5-ylidene)methyl]-2-methoxyphenoxy}acetic acid

{4-[(2-amino-3,7-dicyano-4,6-dimethyl-5H-cyclopenta[b]pyridin-5-ylidene)methyl]-2-methoxyphenoxy}acetic acid

Cat. No.: B15284188
M. Wt: 402.4 g/mol
InChI Key: NNEISHOSUXHQKQ-NSIKDUERSA-N
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Description

{4-[(2-amino-3,7-dicyano-4,6-dimethyl-5H-cyclopenta[b]pyridin-5-ylidene)methyl]-2-methoxyphenoxy}acetic acid is a complex organic compound with potential applications in various scientific fields. Its unique structure, characterized by a cyclopenta[b]pyridine core, makes it an interesting subject for research in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of {4-[(2-amino-3,7-dicyano-4,6-dimethyl-5H-cyclopenta[b]pyridin-5-ylidene)methyl]-2-methoxyphenoxy}acetic acid typically involves multi-step organic reactions. The starting materials often include substituted cyclopenta[b]pyridines and phenoxyacetic acid derivatives. Key steps in the synthesis may involve:

    Cyclization Reactions: Formation of the cyclopenta[b]pyridine core.

    Substitution Reactions: Introduction of amino, cyano, and methoxy groups.

    Condensation Reactions: Coupling of the cyclopenta[b]pyridine core with phenoxyacetic acid.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

{4-[(2-amino-3,7-dicyano-4,6-dimethyl-5H-cyclopenta[b]pyridin-5-ylidene)methyl]-2-methoxyphenoxy}acetic acid can undergo various chemical reactions, including:

    Oxidation: Conversion of functional groups to higher oxidation states.

    Reduction: Reduction of cyano groups to amines.

    Substitution: Replacement of functional groups with other substituents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., sodium methoxide). Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce primary amines.

Scientific Research Applications

Chemistry

In chemistry, {4-[(2-amino-3,7-dicyano-4,6-dimethyl-5H-cyclopenta[b]pyridin-5-ylidene)methyl]-2-methoxyphenoxy}acetic acid is studied for its reactivity and potential as a building block for more complex molecules.

Biology

In biological research, this compound may be investigated for its interactions with biomolecules and potential as a biochemical probe.

Medicine

In medicine, the compound’s unique structure could be explored for therapeutic applications, such as drug development for targeting specific molecular pathways.

Industry

In industrial applications, the compound might be used in the synthesis of advanced materials or as a precursor for specialty chemicals.

Mechanism of Action

The mechanism of action of {4-[(2-amino-3,7-dicyano-4,6-dimethyl-5H-cyclopenta[b]pyridin-5-ylidene)methyl]-2-methoxyphenoxy}acetic acid involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to modulation of biochemical pathways. The exact pathways and molecular targets would depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include:

Uniqueness

What sets {4-[(2-amino-3,7-dicyano-4,6-dimethyl-5H-cyclopenta[b]pyridin-5-ylidene)methyl]-2-methoxyphenoxy}acetic acid apart is its specific substitution pattern, which may confer unique reactivity and biological activity compared to its analogs.

Properties

Molecular Formula

C22H18N4O4

Molecular Weight

402.4 g/mol

IUPAC Name

2-[4-[(Z)-(2-amino-3,7-dicyano-4,6-dimethylcyclopenta[b]pyridin-5-ylidene)methyl]-2-methoxyphenoxy]acetic acid

InChI

InChI=1S/C22H18N4O4/c1-11-14(6-13-4-5-17(18(7-13)29-3)30-10-19(27)28)20-12(2)16(9-24)22(25)26-21(20)15(11)8-23/h4-7H,10H2,1-3H3,(H2,25,26)(H,27,28)/b14-6-

InChI Key

NNEISHOSUXHQKQ-NSIKDUERSA-N

Isomeric SMILES

CC\1=C(C2=C(/C1=C\C3=CC(=C(C=C3)OCC(=O)O)OC)C(=C(C(=N2)N)C#N)C)C#N

Canonical SMILES

CC1=C(C2=C(C1=CC3=CC(=C(C=C3)OCC(=O)O)OC)C(=C(C(=N2)N)C#N)C)C#N

Origin of Product

United States

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